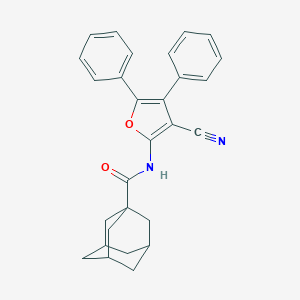![molecular formula C18H16BrFN4OS B305973 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305973.png)
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. It may also induce apoptosis by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and repair. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide. One area of research is to further investigate its anti-cancer activity and determine its potential as a new anti-cancer drug. Another area of research is to study its mechanism of action in more detail and identify the enzymes and pathways involved. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide involves the reaction of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with 5-fluoro-2-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has been studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer activity. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C18H16BrFN4OS |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrFN4OS/c1-11-3-8-14(20)9-15(11)21-16(25)10-26-18-23-22-17(24(18)2)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H,21,25) |
Clave InChI |
PRSKVFXFUPYLBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-(3-chloro-4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305890.png)
![4-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B305891.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305892.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305893.png)
![2-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305894.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![N-({5-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B305901.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B305906.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)
